1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid
Description
Historical Development of Pyrazole Carboxylic Acid Chemistry
The historical foundation of pyrazole carboxylic acid chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This nomenclatural contribution established the framework for understanding five-membered ring structures composed of three carbon atoms and two adjacent nitrogen atoms. The subsequent development of pyrazole carboxylic acid derivatives emerged through systematic exploration of functionalized pyrazole systems, with early synthetic methodologies focusing on the introduction of carboxylate groups at various positions on the pyrazole ring.
The foundational synthetic approach to pyrazole carboxylic acids was established through the Knorr pyrazole synthesis, which utilizes the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions. This methodology involves an initial acid-catalyzed imine formation, followed by cyclization to form the pyrazole ring system. The mechanism proceeds through successive formation of two imine groups, ultimately yielding the characteristic pyrazole structure through deprotonation and catalyst regeneration.
Historical synthetic routes to 1-substituted pyrazole-4-carboxylic acids have evolved significantly since their initial development. Early methodologies relied on chloromethylation of 1-substituted pyrazoles followed by oxidation of the resulting 4-chloromethyl derivatives, or alternatively through hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-substituted pyrazoles. More sophisticated approaches have incorporated Sandmeyer-type reactions from pyrazole-4-diazonium chlorides, enabling direct replacement of diazonium groups with nitrile functionalities.
The development of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid specifically represents a culmination of advances in regioselective synthesis and functional group manipulation within pyrazole chemistry. The incorporation of the tert-butyl substituent at the 1-position provides both steric hindrance and electronic stabilization, while the chlorine atom at the 5-position introduces additional reactivity for further derivatization.
Position of this compound in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound occupies a distinctive position as a multiply substituted azole derivative. The compound belongs to the phenylpyrazole class of heterocyclic compounds, characterized by pyrazole rings bearing diverse substituents that modulate both electronic and steric properties. The presence of three distinct functional groups on the pyrazole core creates a complex electronic environment that influences both chemical reactivity and biological activity.
The structural characteristics of this compound exemplify the principles of heterocyclic substitution patterns. The tert-butyl group at the 1-position provides significant steric bulk while contributing electron-donating character through hyperconjugation effects. The chlorine substituent at the 5-position functions as an electron-withdrawing group, creating an electronic imbalance that can be exploited in selective chemical transformations. The carboxylic acid functionality at the 4-position introduces hydrogen bonding capability and ionizable character, significantly influencing solubility and binding properties.
Comparative analysis with related pyrazole carboxylic acids reveals the unique positioning of this compound within heterocyclic chemical space. Unlike simpler pyrazole carboxylic acids such as 1H-pyrazole-5-carboxylic acid (CAS 1192-55-8), the multi-substituted nature of this compound provides enhanced opportunities for molecular recognition and selective binding interactions. The compound's structural complexity positions it favorably for applications requiring precise molecular geometry and specific electronic properties.
The heterocyclic framework of this compound also demonstrates the versatility of pyrazole-based scaffolds in medicinal chemistry applications. Pyrazole rings exhibit weak basicity with a pKb value of 11.5, corresponding to a conjugate acid pKa of 2.49 at 25°C. This basicity profile, combined with the additional functionalization present in this compound, creates opportunities for pH-dependent behavior and selective protonation states in biological environments.
Significance in Contemporary Chemical Research
Contemporary chemical research has increasingly recognized the importance of this compound as a versatile synthetic intermediate and research tool. The compound's significance stems from its utility in fragment-guided drug discovery approaches, where pyrazole carboxylic acid frameworks serve as key pharmacophores for developing novel therapeutic agents. Recent investigations have demonstrated the value of pyrazole carboxylic acids in targeting specific protein-protein interactions, particularly in the context of cellular signaling pathways.
The synthetic versatility of this compound has been highlighted in contemporary methodological developments. Modern synthetic approaches have incorporated one-pot synthesis strategies that enable rapid access to pyrazole derivatives from readily available starting materials. These methodologies utilize successive formation of ketones and β-diketones followed by heterocyclization with hydrazine, demonstrating the efficiency of contemporary synthetic design.
Process development for pyrazole carboxylic acid derivatives has evolved to address scalability and selectivity challenges inherent in complex heterocyclic synthesis. Novel synthetic routes have been developed that allow more selective and scalable access to desired pyrazole carboxylic acid derivatives, incorporating optimized reaction conditions and improved purification protocols. These advances have particular relevance for this compound given its potential applications in pharmaceutical development.
Current research applications of pyrazole carboxylic acids, including this compound, extend beyond traditional medicinal chemistry into areas such as materials science and catalysis. The unique electronic properties imparted by the specific substitution pattern enable applications in coordination chemistry and as ligands for metal-catalyzed transformations. The compound's structural features position it as a valuable building block for developing advanced materials with tailored properties.
| Research Application | Relevance to this compound | Contemporary Significance |
|---|---|---|
| Fragment-guided drug discovery | High - pyrazole carboxylic acid pharmacophore | Increasing focus on targeted therapeutics |
| Synthetic methodology development | High - complex substitution pattern | One-pot synthesis innovations |
| Process chemistry optimization | High - scalability requirements | Industrial application potential |
| Coordination chemistry | Moderate - carboxylate ligand properties | Metal-catalyzed reaction development |
Classification within Pyrazole-Based Compounds
The classification of this compound within the broader family of pyrazole-based compounds requires consideration of both structural and functional criteria. From a structural perspective, the compound belongs to the category of N-substituted pyrazole carboxylic acids, specifically those bearing bulky alkyl substituents at the 1-position. This classification distinguishes it from unsubstituted pyrazole carboxylic acids and those bearing aryl substituents at the nitrogen positions.
Functional classification places this compound within the subset of pyrazole carboxylic acids bearing halogen substituents. The presence of the chlorine atom at the 5-position creates opportunities for further derivatization through nucleophilic substitution reactions, positioning the compound as a synthetic intermediate rather than solely an end-target molecule. This functional classification has particular relevance for synthetic planning and retrosynthetic analysis.
The compound also fits within the classification of pyrazole carboxylic acids developed for pharmaceutical applications. Related compounds in this category include various pyrazole carboxylic acid derivatives that have demonstrated biological activity against specific enzymatic targets. For example, pyrazole carboxylic acids have been identified as potent inhibitors of long chain L-2-hydroxy acid oxidase, demonstrating the therapeutic potential of this compound class.
Comparative analysis with other pyrazole carboxylic acids reveals distinct structural relationships that influence classification schemes. Unlike 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which finds application in fungicide development, this compound exhibits different electronic and steric properties that may direct it toward alternative applications. The bulky tert-butyl group provides significantly different steric requirements compared to the compact methyl group found in related compounds.
Within medicinal chemistry classifications, pyrazole-based compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound positions it within the subset of compounds designed for enhanced selectivity and reduced side effects through optimized molecular recognition properties.
| Classification Category | Specific Classification | Key Distinguishing Features |
|---|---|---|
| Structural | N-substituted pyrazole carboxylic acid | tert-Butyl group at 1-position |
| Functional | Halogenated pyrazole carboxylic acid | Chlorine substituent at 5-position |
| Synthetic | Derivatizable intermediate | Multiple reactive sites |
| Therapeutic | Pharmaceutical scaffold | Optimized selectivity profile |
| Chemical | Multiply substituted azole | Complex electronic environment |
Properties
IUPAC Name |
1-tert-butyl-5-chloropyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCDQQDDFYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698342 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950858-13-6 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors
The primary synthetic approach to 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid involves cyclization reactions of suitable precursors under controlled conditions:
- Starting Materials: tert-butyl hydrazine and 3-chloroacrylic acid or related derivatives.
- Reaction Conditions: Typically conducted under reflux in organic solvents such as ethanol, toluene, or acetonitrile.
- Catalysts: Suitable catalysts may be employed to facilitate cyclization.
- Purification: The crude product is purified by recrystallization or chromatography to achieve high purity and yield.
This method leverages the nucleophilic attack of the hydrazine on the α,β-unsaturated acid derivative, followed by ring closure to form the pyrazole core with the desired substituents.
Alternative Synthetic Route: Reaction with 1,3-Dichloro-2-propanone
Another reported method involves reacting tert-butyl hydrazine with 1,3-dichloro-2-propanone:
Industrial Scale Production
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow microreactor systems to enhance control over reaction parameters, improving yield, reproducibility, and scalability.
- Purification: Industrial processes incorporate recrystallization and chromatographic techniques for product isolation.
- Advantages: Flow chemistry allows precise temperature and reaction time control, reducing side reactions and improving purity.
Detailed Reaction Scheme Example
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | tert-butyl hydrazine + 3-chloroacrylic acid | Reflux in toluene or acetonitrile | Cyclized pyrazole intermediate | Catalyst presence may vary |
| 2 | Intermediate | Purification by recrystallization or chromatography | This compound | High yield and purity achievable |
Summary Table of Preparation Methods
| Method | Reactants | Solvent(s) | Conditions | Scale | Notes |
|---|---|---|---|---|---|
| Cyclization of tert-butyl hydrazine with 3-chloroacrylic acid | tert-butyl hydrazine, 3-chloroacrylic acid | Toluene, acetonitrile | Reflux, catalyst-assisted | Lab and industrial | Common, high yield, scalable |
| Reaction with 1,3-dichloro-2-propanone | tert-butyl hydrazine, 1,3-dichloro-2-propanone | Ethanol | Reflux, several hours | Lab scale | Alternative, forms pyrazole intermediate |
| Industrial continuous flow synthesis | Same as above | Various solvents | Controlled flow reactor | Industrial scale | Enhanced control, reproducibility |
Research Findings and Applications of Preparation Methods
- The cyclization approach is favored for its simplicity and efficiency in producing the target compound with high purity.
- Continuous flow methods represent a modern advancement, offering improved scalability and safety.
- The choice of solvent and catalyst strongly influences reaction kinetics and yield.
- Purification techniques are critical to remove side products and unreacted precursors, ensuring suitability for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acid derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
- Substituted pyrazoles, alcohol derivatives, and esters depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the pyrazole structure can lead to enhanced potency against specific bacterial strains, making it a candidate for developing new antibiotics .
Agricultural Chemistry
The compound has also found applications in agricultural chemistry as a potential agrochemical. Its derivatives have been evaluated for their herbicidal properties, demonstrating effectiveness against various weeds without adversely affecting crop yield. This aspect is crucial for sustainable agriculture practices .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Herbicidal Properties
Research conducted by agricultural scientists assessed the herbicidal activity of this compound against common weed species. The results demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop health, highlighting its potential as an eco-friendly herbicide .
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The following compounds share the pyrazole-carboxylic acid core but differ in substituents at the 1- and 5-positions:
Key Comparisons:
Electronic Effects :
- The chloro substituent (electron-withdrawing) increases the acidity of the carboxylic acid group compared to the ethyl group (electron-donating). This makes the chloro derivative more soluble in polar solvents.
- The trifluoromethyl group (strongly electron-withdrawing) further enhances acidity and metabolic stability, making it favorable in drug design .
Biological Activity: Pyrazole derivatives with chloro or trifluoromethyl groups are often explored for antitumor and antimicrobial activities due to their ability to interact with biological targets via halogen bonding or hydrophobic interactions .
Physicochemical Properties :
- Lipophilicity : Trifluoromethyl > Chloro > Ethyl. The CF₃ group increases lipophilicity, enhancing membrane permeability in drug candidates .
- Stability : The chloro derivative’s stability at room temperature contrasts with the trifluoromethyl variant, which may require stricter storage conditions due to higher reactivity .
Biological Activity
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a tert-butyl group, a chlorine atom, and a carboxylic acid functional group. This structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- CAS Number : 950858-13-6
The compound's unique configuration influences its solubility and biological activity compared to other pyrazole derivatives, suggesting potential applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in glucocorticoid metabolism and is implicated in metabolic disorders such as obesity and diabetes. Inhibition of this enzyme could provide therapeutic benefits for these conditions.
Antimicrobial and Antifungal Properties
The compound has also been studied for its antimicrobial and antifungal properties. Derivatives of this compound have shown effectiveness against various pathogens, indicating its potential utility in developing new antimicrobial agents.
The mechanism of action involves interaction with specific molecular targets, leading to modulation of biochemical pathways. For example, the inhibition of 11β-HSD1 can result in decreased local glucocorticoid levels, which may alleviate symptoms associated with metabolic disorders. Additionally, the compound's structure allows it to act on other enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Inhibition of 11β-HSD1
In a study examining the effects of this compound on metabolic disorders, researchers found that the compound effectively inhibited the activity of 11β-HSD1 in vitro. This inhibition was associated with reduced local glucocorticoid levels, which correlated with improved insulin sensitivity and reduced adiposity in animal models .
Additional Findings
Further investigations into structural modifications of the pyrazole ring have yielded derivatives with enhanced biological activities. Some compounds demonstrated superior potency compared to established drugs like celecoxib, particularly in anti-inflammatory assays .
Q & A
What are the key synthetic strategies for preparing 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with tert-butyl hydrazine derivatives forms the pyrazole core.
- Step 2 : Chlorination at the 5-position can be achieved using POCl₃ or via Vilsmeier-Haack reactions (e.g., using DMF and PCl₃) .
- Step 3 : Hydrolysis of the ester group (e.g., using NaOH/EtOH) yields the carboxylic acid .
Optimization Tips :- Use anhydrous conditions for chlorination to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Adjust hydrolysis pH to 9–10 to prevent decarboxylation.
How can experimental and computational methods be integrated to validate the molecular structure of this compound?
Methodological Answer:
- Experimental :
- IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
- NMR : Assign tert-butyl protons (singlet at ~1.3 ppm in ¹H NMR) and chlorine-induced deshielding in adjacent carbons in ¹³C NMR .
- Computational :
What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
- Reported Yield Variations :
- Chlorination efficiency varies (50–80%) depending on solvent (e.g., DMF vs. DCM) and temperature .
- Hydrolysis yields drop if ester groups are sterically hindered by the tert-butyl group .
Resolution Strategies : - Use kinetic studies to identify rate-limiting steps (e.g., chlorination vs. cyclization).
- Optimize steric effects: Replace tert-butyl with smaller groups (e.g., methyl) in pilot reactions to isolate bottlenecks .
- Validate purity via melting point consistency and elemental analysis.
How can structure-activity relationships (SAR) be explored for this compound in biological studies?
Methodological Answer:
- Modification Approaches :
- Assays :
- Data Interpretation :
What are the challenges in characterizing stability and degradation pathways under physiological conditions?
Methodological Answer:
- Stability Tests :
- Degradation Products :
How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance :
- The tert-butyl group reduces accessibility for Suzuki-Miyaura coupling at position 4.
- Mitigation : Use bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance reaction rates .
- Case Study :
- Pd(PPh₃)₄-catalyzed coupling of 4-bromo derivatives with arylboronic acids achieves 60–70% yield under inert conditions .
- Compare with smaller substituents (e.g., methyl), which yield >85% under similar conditions .
What analytical methods are critical for distinguishing polymorphs of this compound?
Methodological Answer:
- XRPD : Identify distinct diffraction patterns (e.g., peaks at 2θ = 10.5°, 15.2° for Form I vs. 9.8°, 14.7° for Form II) .
- DSC : Detect polymorphic transitions via endothermic peaks (e.g., Form I melts at 160°C; Form II at 155°C) .
- Raman Spectroscopy : Differentiate hydrogen-bonding networks (e.g., shifts in C=O stretching bands).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
